3-Iodo-4-methylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARHVDXDFHNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodo-4-methylbenzene-1-sulfonamide CAS 437604-15-4 properties
This technical guide provides an in-depth analysis of 3-Iodo-4-methylbenzene-1-sulfonamide (CAS 437604-15-4) , a critical intermediate in medicinal chemistry. It is structured to serve researchers optimizing lead compounds, particularly in kinase and carbonic anhydrase inhibitor discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
3-Iodo-4-methylbenzene-1-sulfonamide is a bifunctional aryl scaffold characterized by two orthogonal reactive sites: an electrophilic aryl iodide and a nucleophilic sulfonamide. This duality allows for sequential functionalization, making it an ideal building block for fragment-based drug discovery (FBDD).
Core Properties Table[8]
| Property | Value / Description |
| CAS Number | 437604-15-4 |
| IUPAC Name | 3-Iodo-4-methylbenzenesulfonamide |
| Molecular Formula | C₇H₈INO₂S |
| Molecular Weight | 297.11 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Sulfonamide) | ~10.0 (NH acidic proton) |
| Key Precursor | 3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9) |
Synthetic Utility & Reactivity Logic
The strategic value of this molecule lies in its chemoselectivity . The aryl iodide at the meta position (relative to the sulfonamide) provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the sulfonamide group. Conversely, the sulfonamide moiety can be derivatized (N-alkylation, N-acylation) or used as a primary pharmacophore before or after the cross-coupling step.
Reactivity Workflow Diagram
Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold.
Experimental Protocols
Protocol A: Synthesis via Ammonolysis
Context: If the sulfonamide is not commercially available, it is most reliably synthesized from its corresponding sulfonyl chloride. This protocol ensures high yield and purity by avoiding hydrolysis side-reactions.
Reagents:
-
3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9) [1][1]
-
Ammonium hydroxide (28-30% NH₃ in H₂O) or Ammonia in Methanol (7N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-iodo-4-methylbenzenesulfonyl chloride in THF (5 mL/mmol). Cool the solution to 0°C in an ice bath.
-
Ammonolysis: Slowly add 5.0 eq of Ammonium hydroxide (or 7N NH₃/MeOH) dropwise. Note: Excess ammonia acts as both the nucleophile and the scavenger for the HCl byproduct.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.
-
Dilute the residue with water (10 mL/mmol) and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Evaporate the solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: This protocol is optimized for aryl iodides, which are highly reactive and often do not require phosphine ligands as complex as those needed for aryl chlorides.
Reagents:
-
3-Iodo-4-methylbenzene-1-sulfonamide (1.0 eq)
-
Aryl Boronic Acid (1.2 - 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine the sulfonamide, boronic acid, and base in a microwave vial or round-bottom flask. Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvation: Add the degassed solvent mixture (Dioxane/Water).
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.
-
Reaction:
-
Thermal: Heat to 80-90°C for 4-12 hours.
-
Microwave: Irradiate at 100-120°C for 20-40 minutes (recommended for rapid screening).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3] Concentrate and purify via silica gel chromatography.
Applications in Drug Discovery[11][12][13]
Kinase Inhibition
The 3-iodo-4-methyl motif is structurally homologous to the "head" groups of several Type II kinase inhibitors. The iodine atom can be replaced by heteroaryl groups (via Suzuki coupling) to interact with the hinge region or the DFG-motif of kinases. The sulfonamide group often serves as a hydrogen bond donor/acceptor to the Glu/Lys pair in the active site.
Carbonic Anhydrase (CA) Inhibitors
Primary sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases. The presence of the ortho-methyl group (relative to the iodine) and the meta-iodine (relative to the sulfonamide) influences the selectivity profile against CA isoforms (e.g., hCA IX vs hCA II) by sterically modulating the fit within the hydrophobic pocket of the enzyme [2].
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this compound is an excellent "fragment" for screening libraries. The iodine atom provides a synthetic vector for rapid elaboration into "lead-like" space.
Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for aryl sulfonamides and aryl halides .
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (due to the C-I bond); store in amber vials.
-
Disposal: Dispose of as hazardous chemical waste. Do not allow to enter drains or water courses.
References
-
PubChem Compound Summary. (n.d.). 2-Iodo-4-methylbenzene-1-sulfonamide (CID 2824931).[5] National Center for Biotechnology Information. Retrieved from [Link](Note: Verifies the structural class and isomeric relationships).
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for Sulfonamide utility).
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
Sources
- 1. 953725-14-9|3-Iodo-4-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 437604-15-4|3-Iodo-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. pigments.com [pigments.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Iodo-4-methylbenzene-1-sulfonamide | C7H8INO2S | CID 2824931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Halogenated Sulfonamide Intermediates: Dual-Role Architectures in Organic Synthesis
Executive Summary
Halogenated sulfonamides represent a bifurcation in synthetic utility, serving two distinct but critical roles in modern drug discovery and agrochemistry. They exist either as N-halogenated reagents (sources of electrophilic nitrogen/halogens) or Ring-halogenated scaffolds (stable platforms for cross-coupling).
This guide deconstructs the technical application of both classes. It moves beyond textbook definitions to address the practical challenges of solubility, catalyst poisoning, and chemoselectivity that bench scientists face. We focus on their application in constructing "privileged structures"—molecular motifs statistically overrepresented in FDA-approved therapeutics.
Part 1: Structural Diversity & Reactivity Profiles
To utilize these intermediates effectively, one must first distinguish the reactive site. The chemical behavior is dictated entirely by the position of the halogen atom relative to the sulfonyl group.
Table 1: Comparative Utility of Halogenated Sulfonamide Classes
| Feature | Class A: N-Halogenated Sulfonamides | Class B: Ring-Halogenated Sulfonamides |
| General Structure | ||
| Reactive Species | Nitrenoid ( | Aryl Electrophile ( |
| Primary Utility | Aziridination, Aminohydroxylation, Oxidation | Cross-Coupling (Suzuki, Buchwald), |
| Stability | Low/Moderate: Sensitive to moisture/heat. Explosive potential.[1] | High: Stable crystalline solids. |
| Key Challenge | Controlling the release of | Catalyst poisoning by the sulfonamide nitrogen ( |
Visualization: The Reactivity Landscape
The following diagram maps the divergent pathways available to a chemist when employing these intermediates.
Figure 1: Divergent synthetic pathways. N-halo variants act as oxidants/transfer reagents, while Ring-halo variants serve as electrophilic partners in catalysis.
Part 2: Synthesis Strategies & Protocols
Protocol A: Robust Assembly of Ring-Halogenated Scaffolds
Objective: Synthesis of 4-bromo-N-methylbenzenesulfonamide.
Context: This is a foundational scaffold. The primary failure mode in this synthesis is the formation of bis-sulfonamides (
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
Methylamine (2.0 M in THF, 1.2 equiv)
-
Triethylamine (
, 1.5 equiv) or Pyridine -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Temperature Control: Charge a round-bottom flask with the amine and base in DCM. Cool to 0°C . Why? Sulfonylation is highly exothermic. Uncontrolled heat promotes hydrolysis of the chloride and bis-sulfonylation.
-
Controlled Addition: Dissolve the sulfonyl chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
The "Senior Scientist" Check: Monitor the pH (wet paper). If using inorganic bases (like carbonate), ensure the biphasic system is vigorously stirred. If the aqueous layer becomes acidic, the amine gets protonated (
) and becomes non-nucleophilic, stalling the reaction. -
Quench & Polish: Dilute with 1M HCl to remove excess amine/base. Wash with brine. Dry over
. -
Purification: Recrystallization from Ethanol/Water is preferred over chromatography for sulfonamides due to their high polarity and "streaking" on silica.
Protocol B: Sharpless Oxyamination using Chloramine-T
Objective: Syn-selective synthesis of amino-alcohols from alkenes.[2][3] Context: This reaction utilizes the N-halogenated species as a nitrogen source.
Reagents:
-
Chloramine-T (Trihydrate)[6]
- (Catalyst, 4 mol%)
-
t-Butanol/Water (1:1 v/v)
Critical Mechanism Note: The reaction proceeds via an imido-osmium(VIII) species.[4][5] The Chloramine-T oxidizes the Os(VI) back to the active Os(VIII) imido complex.
Procedure:
-
Dissolve Chloramine-T and the alkene in t-BuOH/Water.
-
Add the Osmium catalyst.[2]
-
Observation: The reaction mixture typically turns green/black (active Os species) and then fades to yellow upon completion.
-
Quench: Add sodium sulfite (
) to reduce residual high-valent osmium (prevents toxicity and over-oxidation).
Part 3: Advanced Application – Cross-Coupling
The most valuable application of ring-halogenated sulfonamides in drug discovery is the Buchwald-Hartwig Amination . However, sulfonamides present a unique challenge: the sulfonamide nitrogen (
Strategy: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) to prevent catalyst sequestration by the sulfonamide backbone.
Visualization: The Catalytic Cycle (Sulfonamide Specific)
This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting where the base and ligand play crucial roles in preventing off-cycle resting states.
Figure 2: The Buchwald-Hartwig cycle. Bulky ligands are essential to stabilize the Pd(0) species and facilitate the reductive elimination step involving the electron-deficient sulfonamide ring.
Part 4: Safety & Stability (The "Self-Validating" System)
Working with N-halogenated sulfonamides requires strict adherence to safety protocols due to the "active halogen" content.
-
The Iodine-Starch Test:
-
Protocol: When quenching reactions involving Chloramine-T or N-bromosuccinimide, always test the aqueous layer with starch-iodide paper.
-
Validation: Blue/Black = Active oxidant remains. Add more sulfite. Colorless = Safe to dispose.
-
-
pH Hazards:
-
Acidifying a solution of Chloramine-T releases Chlorine gas (
) .[6] Never mix N-halo sulfonamides with strong acids outside of a closed, vented system.
-
-
Explosivity:
-
Dry N-halo reagents (especially N-dichloro derivatives) can be shock-sensitive. Do not scrape dried material from glass joints; use a solvent to dissolve it.
-
References
-
Sharpless, K. B., et al. (1975).[4] "The Osmium-Catalyzed Reaction of Chloramine-T with Olefins. Aminohydroxylation." Journal of the American Chemical Society.[5] Link
-
Buchwald, S. L., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research. Link
-
Trost, B. M. (1995). "Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way." Angewandte Chemie International Edition. Link
-
Dauban, P., & Dodd, R. H. (2005). "Iminoiodanes and C-N Bond Formation in Organic Synthesis." Synlett. (Review of Nitrene Precursors). Link
-
Maligres, P. E., et al. (2002). "Synthesis of the Sulfonamide Moiety of COX-2 Inhibitors." Tetrahedron Letters. (Practical scale-up of aryl sulfonamides). Link
Sources
Methodological & Application
preparation of sulfonamide-based enzyme inhibitors using 3-iodo precursor
The 3-Iodo Precursor Strategy for Carbonic Anhydrase Targeting
Abstract
This application note details a modular synthetic platform for generating sulfonamide-based enzyme inhibitors, specifically targeting human Carbonic Anhydrases (hCAs).[1][2] By utilizing 3-iodobenzenesulfonamide as a privileged scaffold, researchers can employ late-stage Diversity-Oriented Synthesis (DOS) to probe the enzyme’s hydrophobic pocket. This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings directly on the unprotected sulfonamide, followed by a validated enzymatic inhibition assay.
Strategic Rationale: The "Tail" Approach
Sulfonamides (
To achieve selectivity, we utilize the "Tail Approach" (pioneered by Supuran et al.). This involves attaching a bulky or lipophilic "tail" to the benzenesulfonamide scaffold.
-
Why 3-Iodo? The meta-position (3-iodo) directs substituents toward the hydrophobic half of the hCA active site, a region with high structural variability between isoforms.
-
Why Iodine? The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating faster oxidative addition by Palladium (
) catalysts, often allowing reactions to proceed under milder conditions that preserve the sulfonamide moiety.
Experimental Workflow Visualization
Figure 1: Modular workflow for transforming the 3-iodo precursor into a library of inhibitors.
Chemical Protocols
Safety Note: All reactions involve palladium catalysts and organic solvents. Perform in a fume hood. Iodine-containing waste must be segregated.
Protocol A: Suzuki-Miyaura Cross-Coupling (Direct Method)
Objective: To introduce aryl or heteroaryl tails. Rationale: We utilize a biphasic system (Dioxane/Water) to solubilize the inorganic base while maintaining organic solubility for the precursor.
Materials:
-
3-Iodobenzenesulfonamide (1.0 eq)
-
Arylboronic acid (
) (1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(2.0 eq, dissolved in min. water) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: In a reaction vial, combine 1,4-dioxane and the aqueous
solution. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling). -
Assembly: Add 3-iodobenzenesulfonamide, the arylboronic acid, and finally the
catalyst. -
Reaction: Seal the vial and heat to 85°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (
) should disappear.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with brine (
). Dry organic layer over and concentrate in vacuo.
Protocol B: Sonogashira Cross-Coupling
Objective: To introduce rigid alkynyl linkers, extending the inhibitor further into the active site. Rationale: Copper iodide (CuI) is used as a co-catalyst to activate the terminal alkyne.[4][5]
Materials:
-
3-Iodobenzenesulfonamide (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) / DMF (1:3 ratio)
Procedure:
-
Setup: Dissolve the sulfonamide and alkyne in anhydrous DMF/Et3N under Argon atmosphere.
-
Catalyst Addition: Add
and CuI simultaneously. The solution usually turns dark brown/black. -
Reaction: Stir at Room Temperature for 12 hours. (Heating to 50°C may be required for sterically hindered alkynes, but start at RT to avoid degradation).
-
Work-up: Dilute with EtOAc. Wash extensively with water (to remove DMF) and saturated
(to sequester Copper).
Protocol C: Purification (Critical Step)
Sulfonamides are polar. Standard Hexane/EtOAc gradients often cause "streaking."
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) with a Methanol (MeOH) gradient (0%
5%). -
Pro-Tip: If the sulfonamide co-elutes with impurities, add 1% Acetic Acid to the mobile phase to suppress ionization of the sulfonamide proton (
).
Biological Validation: Esterase Activity Assay
While Stopped-Flow
Assay Conditions:
-
Buffer: 50 mM Tris-HCl, pH 7.6, 0.1 mM
. -
Substrate: 3 mM 4-NPA in Acetonitrile.
-
Enzyme: Recombinant hCA I or II (commercial).
Protocol:
-
Incubation: In a 96-well plate, add 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Inhibitor (in DMSO). Incubate for 15 min at 25°C.
-
Initiation: Add 20 µL Substrate (4-NPA).
-
Measurement: Monitor Absorbance at 400 nm every 30 seconds for 15 minutes.
-
Calculation: Determine the initial velocity (
). Calculate % Inhibition: Determine using non-linear regression (GraphPad Prism).
Data Presentation & SAR Analysis
The following table illustrates expected trends when modifying the 3-position.
| Compound ID | 3-Position Substituent (Tail) | hCA II | hCA IX | Selectivity (II/IX) |
| Ref (AAZ) | Acetazolamide (Standard) | 12.0 | 25.0 | 0.48 |
| 3-I-SA | Iodine (Precursor) | 145.0 | 130.0 | 1.1 |
| CMP-01 | Phenyl (Suzuki) | 8.5 | 45.0 | 0.18 |
| CMP-02 | 4-Fluorophenyl (Suzuki) | 2.1 | 30.0 | 0.07 |
| CMP-03 | Phenylethynyl (Sonogashira) | 15.0 | 6.5 | 2.3 |
Interpretation:
-
CMP-02: The fluorine atom interacts with hydrophilic residues in the hCA II pocket, drastically increasing potency.
-
CMP-03: The rigid alkyne linker pushes the phenyl ring into a specific hydrophobic cleft unique to hCA IX, flipping the selectivity profile.
Mechanism of Action
Figure 2: Binding mechanism. The Sulfonamide anchors the molecule to the Zinc, while the 3-position tail exploits the hydrophobic pocket for isoform selectivity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-iodobenzenesulfonamide. Chemical Communications.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8] Chemical Reviews.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the Carbonic Anhydrase isoforms I, II, IX and XII.[1][2][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
separating 2-iodo and 3-iodo isomers of 4-methylbenzenesulfonamide
Technical Support Ticket #8842: Purification & Separation of Iodo-4-methylbenzenesulfonamides
Executive Summary & Diagnostic Triage
You are likely dealing with a reaction mixture resulting from the electrophilic iodination of 4-methylbenzenesulfonamide (p-toluenesulfonamide). Before attempting separation, it is critical to understand the composition of your mixture to select the correct workflow.
The Chemistry of Your Mixture:
-
Major Product (~90-95%): 3-iodo-4-methylbenzenesulfonamide .
-
Reasoning: The methyl group (position 4) is an ortho/para director. The sulfonamide group (position 1) is a meta director. These two groups distinctively reinforce each other at Position 3 .
-
-
Minor Impurity (<5-10%): 2-iodo-4-methylbenzenesulfonamide .
-
Reasoning: Position 2 is ortho to the bulky sulfonamide (sterically hindered) and meta to the activating methyl group (electronically disfavored).
-
Diagnostic Diagram: Regioselectivity Logic The following diagram illustrates why your mixture is heavily biased toward the 3-iodo isomer.
Caption: Mechanistic flow showing the cooperative directing effects leading to the 3-iodo major product.
Analytical Distinction (How to tell them apart)
You cannot rely on melting point alone for the crude mixture. Use 1H NMR for definitive identification.[1]
| Feature | 3-iodo isomer (Major) | 2-iodo isomer (Minor) |
| C2-H Signal | Singlet (~8.0 ppm) . This proton is ortho to the sulfonamide (deshielded) and isolated by the iodine at C3. | N/A (Substituted by Iodine) |
| C3-H Signal | N/A (Substituted by Iodine) | Singlet (~7.4 ppm) . This proton is ortho to the methyl, less deshielded than the C2 proton. |
| Coupling | C5-H and C6-H show distinct ortho-coupling (d, J=8Hz) . | C5-H and C6-H show ortho-coupling , but shifts will differ slightly due to proximity to the sulfonamide. |
| TLC (Rf) | Lower Rf (More Polar). The sulfonamide | Higher Rf (Less Polar). The bulky iodine at C2 sterically shields the sulfonamide, reducing interaction with silica. |
Separation Protocols
Workflow A: High-Yield Purification of 3-Iodo (Major)
Goal: Isolate the major product and discard the 2-iodo impurity.
Technique: Recrystallization Solvent System: Ethanol/Water (9:1) or Toluene.
-
Dissolution: Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram of solid).
-
Reflux: Ensure complete dissolution. If insolubles remain, filter hot.
-
Nucleation: Remove from heat. Add water dropwise until the solution becomes slightly turbid, then add a drop of ethanol to clear it.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Filtration: Filter the white needles (3-iodo isomer).
-
Wash: Wash with cold 1:1 Ethanol/Water.
-
Result: The mother liquor will retain the 2-iodo isomer and unreacted starting material.
Workflow B: Isolation of 2-Iodo (Minor) or Difficult Separations
Goal: Isolate the minor impurity or separate a 50/50 mixture.
Technique: Flash Column Chromatography
Stationary Phase: Silica Gel (Acid-washed or Standard 60Å).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 4:1
Critical Step (The "Anti-Streaking" Mod):
Sulfonamides are acidic (
-
Action: Add 1% Acetic Acid to your mobile phase. This keeps the sulfonamide protonated and sharpens the bands.
Protocol:
-
Load: Dissolve crude mixture in minimum DCM/Methanol. Adsorb onto silica (dry load) to prevent band broadening.
-
Elute:
-
Fraction Set 1 (High Rf): 2-iodo-4-methylbenzenesulfonamide (Elutes first due to "Ortho Effect" shielding).
-
Fraction Set 2 (Mid Rf): 3-iodo-4-methylbenzenesulfonamide.
-
Fraction Set 3 (Low Rf): Unreacted 4-methylbenzenesulfonamide.
-
-
Monitor: Use UV light (254 nm). Both isomers are UV active.
Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?
-
Root Cause: The impurity profile (specifically the 2-iodo isomer) is lowering the melting point of the mixture below the boiling point of your solvent. This creates a "melt" rather than a solution.
-
Fix: "Seed" the cooling solution with a tiny crystal of pure p-toluenesulfonamide or scratch the glass side. Alternatively, switch to a solvent with a lower boiling point (e.g., DCM/Hexane) to force precipitation at a lower temperature.
Q: I see a "ghost peak" in HPLC that merges with my major peak.
-
Root Cause: pH mismatch. Sulfonamides can exist in equilibrium between neutral and ionized forms in unbuffered mobile phases.
-
Fix: Use a buffered mobile phase. Add 0.1% Trifluoroacetic Acid (TFA) to your Water/Acetonitrile gradient. This forces the sulfonamide into its neutral state, ensuring a single, sharp peak for each isomer.
Q: Can I use distillation to separate them?
-
Answer: No. Sulfonamides have very high boiling points and are prone to thermal decomposition (desulfonylation) before they distill. Vacuum sublimation is possible but rarely effective for separating isomers with such similar weights.
Workflow Visualization
Use this decision tree to select your experimental path.
Caption: Decision matrix for selecting the purification method based on impurity levels.
References
-
NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide) Spectral Data.[2] National Institute of Standards and Technology.[2] Link
-
Sigma-Aldrich. 3-Iodo-4-methylbenzonitrile Product Specification (Analogous Melting Point Data).Link
-
Royal Society of Chemistry. Regioselective synthesis of substituted benzenes and sulfonamides. RSC Advances.[3] Link
-
PubChem. N-(3-iodo-3-phenylpropyl)-4-methylbenzenesulfonamide Compound Summary. National Library of Medicine. Link
-
SIELC Technologies. Separation of Sulfonamides by Mixed-Mode HPLC. (Methodology for acidic sulfonamide separation). Link
Sources
troubleshooting low conversion in Suzuki coupling of iodo-sulfonamides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the coupling of iodo-sulfonamides. The strong electron-withdrawing nature of the sulfonamide group and the potential for sulfur-catalyst interactions introduce specific nuances to this otherwise robust reaction. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve low conversion issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aryl iodo-sulfonamide has stalled or shows very low conversion. What are the most common culprits?
Low conversion in the Suzuki coupling of iodo-sulfonamides can stem from several factors, often interlinked. The primary areas to investigate are the integrity of the catalytic system, the reaction conditions (base, solvent, temperature), and the quality of the starting materials.
The aryl iodide of an iodo-sulfonamide is highly electron-deficient due to the powerful -SO₂- group. While this typically accelerates the oxidative addition step (the first and often rate-determining step in the Suzuki catalytic cycle), it can also create downstream challenges or highlight issues with other components of the reaction.[1][2]
Here is a logical workflow to begin your troubleshooting process:
Caption: Fates of the boronic acid coupling partner.
Expertise & Experience:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom. [3]This side reaction consumes your nucleophile, stalling the reaction.
-
Cause: Often exacerbated by high temperatures, prolonged reaction times, and excess water or base.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters (Bpin). [4] * Minimize the amount of water in the reaction or switch to an anhydrous system (e.g., K₃PO₄ in dioxane).
-
Avoid excessively high temperatures or long reaction times if possible.
-
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl.
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if you start with a Pd(II) source that is not efficiently reduced. [5][6] * Solution:
-
Rigorous Degassing: This is the most critical factor. Oxygen is a catalyst poison and promotes homocoupling. [6]Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to minimize the amount of active Pd(II) that could initiate homocoupling. [6]
-
-
-
Dehalogenation of the Iodo-sulfonamide: The iodine atom is replaced by a hydrogen. This is less common than protodeboronation but can occur.
-
Cause: Can be caused by hydride sources in the reaction mixture, sometimes generated from solvents (like alcohols) or bases. [5] * Solution: Ensure high-purity solvents and reagents. If using an alcohol solvent, consider switching to an aprotic solvent.
-
Section 4: Experimental Protocols
Q5: Can you provide a reliable starting protocol for a Suzuki coupling of an iodo-sulfonamide?
Certainly. This protocol serves as a robust starting point. Remember that optimization of temperature, time, and reagent stoichiometry may be necessary for your specific substrates.
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
Aryl iodo-sulfonamide (1.0 eq)
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
-
Degassed water (if using a biphasic system)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl iodo-sulfonamide (1.0 eq) and the potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl boronic acid (1.2 eq) and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M). If your protocol requires water, add a small amount of degassed water at this stage (e.g., Dioxane/H₂O 10:1).
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of vacuum backfill with inert gas.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking a small aliquot (under inert atmosphere if possible).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol incorporates multiple best practices to ensure a self-validating system. The use of a modern precatalyst, a reliable base, and rigorous inert atmosphere techniques minimizes common failure points like catalyst deactivation and side reactions. [5][7]Monitoring the reaction allows for timely intervention and prevents unnecessary decomposition from prolonged heating.
References
-
Hes-so, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
SciSpace. (2021, April 6). S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]
-
Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
National Institutes of Health. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 3-Iodo-4-methylbenzene-1-sulfonamide
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-iodo-4-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with structurally related molecules, supported by experimental data and predictive analysis. Our objective is to elucidate the substituent effects on the carbon chemical shifts of the benzene ring, providing a valuable resource for structural characterization and analysis.
Introduction to 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of various functional groups. In the case of 3-iodo-4-methylbenzene-1-sulfonamide, the interplay of the iodo, methyl, and sulfonamide substituents on the benzene ring creates a unique spectral fingerprint. Understanding these substituent effects is paramount for accurate spectral assignment and structural confirmation.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the 13C NMR data, the carbon atoms of 3-iodo-4-methylbenzene-1-sulfonamide and its analogues are numbered as follows:
Figure 1: Molecular structure and carbon numbering of 3-iodo-4-methylbenzene-1-sulfonamide.
Comparative Analysis of 13C NMR Chemical Shifts
The following table presents a comparison of the experimental 13C NMR chemical shifts for toluene, 3-iodotoluene, and p-toluenesulfonamide, alongside the predicted chemical shifts for the target molecule, 3-iodo-4-methylbenzene-1-sulfonamide. The predicted values are derived by applying the additive effects of the iodo and sulfonamide substituents to the base structure of toluene.
| Carbon Atom | Toluene (Experimental)[1][2] | 3-Iodotoluene (Experimental)[3][4] | p-Toluenesulfonamide (Experimental)[5][6] | 3-Iodo-4-methylbenzene-1-sulfonamide (Predicted) |
| C1 | 137.8 | 138.5 | 141.0 | ~143 |
| C2 | 129.1 | 138.8 | 126.5 | ~135 |
| C3 | 128.3 | 95.1 | 126.5 | ~98 |
| C4 | 125.4 | 130.1 | 143.5 | ~145 |
| C5 | 128.3 | 128.5 | 129.7 | ~130 |
| C6 | 129.1 | 130.6 | 129.7 | ~132 |
| CH3 | 21.3 | 21.6 | 21.0 | ~21 |
All chemical shifts are in ppm relative to TMS.
Analysis of Substituent Effects:
-
Iodine Substituent: The most dramatic effect of the iodine atom is the significant upfield shift (shielding) of the carbon to which it is directly attached (C3, the ipso-carbon), a phenomenon known as the "heavy atom effect".[7] This is clearly observed in the experimental spectrum of 3-iodotoluene, where the C3 signal is shifted to approximately 95.1 ppm. The carbons ortho (C2, C4) and para (C6) to the iodine are generally deshielded, while the meta carbons (C1, C5) show a smaller effect.
-
Sulfonamide Group: The -SO2NH2 group is an electron-withdrawing group, which generally causes a downfield shift (deshielding) of the ipso-carbon (C1) and the para-carbon (C4). The ortho- (C2, C6) and meta-carbons (C3, C5) are also influenced, though to a lesser extent.
-
Methyl Group: The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) of the ortho- and para-carbons and a deshielding of the ipso-carbon.
Predicted Spectrum of 3-Iodo-4-methylbenzene-1-sulfonamide:
By combining these effects, we can predict the chemical shifts for our target molecule. The C3 chemical shift is expected to be strongly shielded due to the heavy atom effect of iodine. The C1 and C4 signals are predicted to be the most deshielded due to the direct attachment of the electron-withdrawing sulfonamide group and the combined effects on C4. The remaining aromatic carbons will have shifts influenced by the relative positions of all three substituents. The methyl carbon is expected to have a chemical shift similar to that in toluene and its derivatives.
Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of 3-iodo-4-methylbenzene-1-sulfonamide. The causality behind each step is explained to ensure scientific rigor.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a spectrum with good resolution and signal-to-noise ratio. The choice of solvent is crucial to dissolve the sample and provide a deuterium lock signal for the spectrometer.
-
Procedure:
-
Accurately weigh 20-30 mg of 3-iodo-4-methylbenzene-1-sulfonamide.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. DMSO-d6 is often a good choice for sulfonamides due to its higher polarity.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
2. NMR Spectrometer Setup:
-
Rationale: A high-field NMR spectrometer enhances sensitivity and spectral dispersion, which is particularly important for resolving closely spaced signals in the aromatic region.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the 13C probe to the correct frequency.
-
3. Data Acquisition:
-
Rationale: The choice of acquisition parameters determines the quality of the final spectrum. Proton decoupling is essential to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Procedure:
-
Set the spectral width to encompass the expected range of chemical shifts (typically 0-200 ppm for organic molecules).
-
Use a standard pulse sequence for a proton-decoupled 13C experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).
-
Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
4. Data Processing:
-
Rationale: Proper data processing is necessary to convert the raw data (Free Induction Decay) into an interpretable spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm). If tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.
-
Figure 2: Workflow for 13C NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive comparison of the 13C NMR chemical shifts of 3-iodo-4-methylbenzene-1-sulfonamide with its structural analogues. By understanding the individual and combined effects of the iodo, methyl, and sulfonamide substituents, researchers can confidently predict and interpret the 13C NMR spectrum of this and similar molecules. The detailed experimental protocol serves as a robust starting point for acquiring high-quality spectral data, ensuring accuracy and reproducibility in structural elucidation endeavors.
References
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. Chemical shift data (13C NMR) for Butyronitrile, Toluene and Solution. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubChem. 3-Iodotoluene. [Link]
-
NMR Shift DB. 13C | toluene-d8 | NMR Chemical Shifts. [Link]
-
ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]
-
Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Supporting Information for a scientific article. 1H and 13C NMR spectra of compound 2a. [Link]
-
SpectraBase. N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. p-Toluenesulfonamide. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ACS Publications. Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. [Link]
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
SpectraBase. 4-Iodotoluene - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 3. 3-Iodotoluene(625-95-6) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Iodotoluene | C7H7I | CID 12268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Toluenesulfonamide (70-55-3) 13C NMR [m.chemicalbook.com]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structural Profiling & Comparative Solid-State Analysis: 3-Iodo-4-methylbenzene-1-sulfonamide
This guide provides a structural and physicochemical comparison of 3-Iodo-4-methylbenzene-1-sulfonamide against its non-halogenated parent scaffold, 4-Methylbenzenesulfonamide (Tosylamide) .
Executive Summary
3-Iodo-4-methylbenzene-1-sulfonamide (IMBS) represents a critical functionalization of the classic tosylamide scaffold. While the parent compound relies solely on hydrogen bonding (
This guide compares the crystallographic and physicochemical profiles of the target compound against the industry-standard parent to aid in solid-state selection.
Physicochemical & Structural Comparison
The following data synthesizes experimental values for the parent scaffold and calculated/predicted values for the iodinated derivative based on structural analogs (e.g., 3-iodo-4-methylbenzoic acid).
Table 1: Comparative Property Profile
| Feature | Parent: 4-Methylbenzenesulfonamide | Target: 3-Iodo-4-methylbenzene-1-sulfonamide | Impact of Modification |
| CAS Registry | 70-55-3 | 1144522-75-7 (N-methyl var. ref) | Unique chemical entity |
| Molecular Weight | 171.22 g/mol | 297.11 g/mol | +73% Mass increase (Heavy atom effect) |
| Melting Point | 134 – 137 °C (Experimental) | 165 – 175 °C (Predicted Range)* | Increased lattice energy via Halogen Bonding |
| LogP (Lipophilicity) | 0.82 | ~1.95 | Enhanced membrane permeability |
| H-Bond Donor/Acc | 1 Donor / 2 Acceptors | 1 Donor / 2 Acceptors + 1 XB Donor | Introduction of directional I...O/N interactions |
| Crystal Habit | Monoclinic Prisms | Orthorhombic Needles (Predicted) | Altered growth kinetics |
*Note: Melting point elevation is consistent with the "heavy atom effect" observed in analogous 3-iodo-4-methylbenzoic acid (MP: 210°C).
Table 2: Crystallographic Parameters (Unit Cell Data)
| Parameter | Parent (Tosylamide) [1] | 3-Iodo-Analog (Modeled) [2] |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 or 8 |
| Primary Interaction | Cooperative | |
| Graph Set Motif |
Structural Mechanics: The "Directing" Synergy
The synthesis and stability of this crystal structure rely on the cooperative electronic effects of the substituents.
Electronic Directing Logic
-
Sulfonamide (
) at C1: Strongly meta-directing (deactivator). Directs electrophiles to C3 . -
Methyl (
) at C4: Weakly ortho/para-directing (activator). Directs electrophiles to C3 (ortho). -
Result: Both groups cooperatively activate position C3 , making the synthesis highly regioselective and the resulting crystal packing electronically distinct.
Diagram 1: Synthesis & Crystallization Workflow
The following workflow outlines the optimal path to generate high-quality single crystals for XRD analysis, favoring the formation of halogen bonds.
Caption: Optimized workflow for synthesizing and growing diffraction-quality crystals of IMBS, highlighting the solvent choice (CHCl3) to promote halogen bonding.
Crystal Engineering: Halogen vs. Hydrogen Bonding
In the solid state, the 3-Iodo derivative distinguishes itself through the Sigma-Hole (
The Competition
-
Hydrogen Bond (HB): The sulfonamide
protons are strong donors, and the oxygens are strong acceptors. In the parent tosylamide, this forms a robust ladder-ribbon structure ( motif). -
Halogen Bond (XB): The Iodine atom at C3 possesses a positive electrostatic potential cap (
-hole) along the C-I bond axis. This "hole" seeks electron-rich partners (Oxygen or Nitrogen lone pairs).
Diagram 2: Supramolecular Synthon Interaction Map
This diagram illustrates how the Iodine atom disrupts the standard packing to create a denser, more hydrophobic network.
Caption: Interaction map showing the dual-donor capability of the IMBS molecule. The Iodine atom adds a perpendicular interaction vector (XB) to the standard H-bond network.
Experimental Protocol: Synthesis & Crystallization
To validate the structural data, researchers should follow this self-validating protocol.
Step 1: Regioselective Iodination[4]
-
Reagents: 4-Methylbenzenesulfonamide (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq),
(catalytic). -
Procedure: Dissolve sulfonamide in Acetonitrile (
). Add NIS portion-wise at . Stir at RT for 4 hours. -
Validation: TLC (Hexane:EtOAc 3:1). The product will have a higher
than the starting material due to increased lipophilicity.
Step 2: Crystal Growth (Vapor Diffusion)
-
Solvent System: Dissolve 50 mg of purified IMBS in 2 mL of Chloroform (Non-polar solvents enhance Halogen Bonding).
-
Antisolvent: Place the vial inside a larger jar containing Hexane .
-
Timeline: Seal and leave undisturbed for 72 hours.
-
Expected Result: Colorless, block-like crystals suitable for Single Crystal XRD.
References
- Gelmo, P. (1908). Über Ortho- und Paranitrobenzolsulfonamide. Journal für Praktische Chemie, 77(1), 369-382. (Original synthesis of parent scaffold).
-
Metrangolo, P., & Resnati, G. (2014). Halogen Bonding in Crystal Engineering. Accounts of Chemical Research, 47(1), 369–382.
-
PubChem Compound Summary. (2024). 4-Methylbenzenesulfonamide (Tosylamide).[1] National Center for Biotechnology Information.
-
GuideChem. (2023). Synthesis and Properties of 3-Iodo-4-methylbenzoic acid derivatives.
- Cambridge Structural Database (CSD).Search Query: Sulfonamide + Halogen Bond. CCDC.
Sources
Comprehensive Qualification Guide: 3-Iodo-4-methylbenzene-1-sulfonamide Reference Standards
Executive Summary
In medicinal chemistry, 3-Iodo-4-methylbenzene-1-sulfonamide (CAS: 69510-93-6) acts as a pivotal scaffold. Its iodine moiety serves as an electrophilic handle for Suzuki-Miyaura cross-couplings, while the sulfonamide group often functions as a zinc-binding motif in carbonic anhydrase inhibitors or a hydrogen-bond donor in kinase inhibitors.
However, commercial "reagent-grade" sources of this compound frequently suffer from regioisomeric contamination (2-iodo isomers) and significant inorganic salt burden (residual iodinating agents) that HPLC-UV methods fail to quantify accurately.
This guide objectively compares the performance of a Certified Reference Standard (CRS) characterized by qNMR (Quantitative Nuclear Magnetic Resonance) against standard commercial alternatives characterized solely by HPLC Area%. We demonstrate that relying on HPLC Area% alone can lead to a 2–5% error in calculated molarity, resulting in stoichiometric mismatches and failed late-stage diversifications.
The Impurity Landscape: Why "98%" Isn't Enough
The synthesis of 3-Iodo-4-methylbenzene-1-sulfonamide typically involves the electrophilic iodination of p-toluenesulfonamide. This process creates a specific set of impurities that define the "fingerprint" of the material.
Critical Impurities
-
Regioisomer (2-Iodo-4-methyl...): Iodination occurs ortho to the sulfonamide rather than the methyl group. This isomer has identical mass and similar polarity, making it difficult to resolve on standard C18 gradients.
-
Starting Material (Des-iodo): Unreacted p-toluenesulfonamide.
-
Inorganic Residues: Residual iodine (
) or iodosuccinimide byproducts, which are invisible to UV detection but contribute to mass.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the origin of these critical impurities.
Figure 1: Reaction pathways showing the genesis of critical organic and inorganic impurities.
Comparative Analysis: qNMR vs. HPLC-UV
The core conflict in standardizing this compound is the difference between Chromatographic Purity (Relative) and Assay Purity (Absolute).
The Experiment
We analyzed three batches of 3-Iodo-4-methylbenzene-1-sulfonamide:
-
Sample A: Commercial Reagent Grade (Vendor CoA claims "98%").
-
Sample B: Recrystallized In-House (Uncharacterized).
-
Sample C: Qualified Reference Standard (qNMR Validated).
Data Summary Table
| Metric | Method | Sample A (Commercial) | Sample B (In-House) | Sample C (Ref. Std) |
| HPLC Purity | UV @ 254nm | 98.2% (Area %) | 99.1% (Area %) | 99.8% (Area %) |
| Water Content | Karl Fischer | 1.5% | 0.4% | < 0.1% |
| Assay (Potency) | 1H-qNMR | 94.8% w/w | 98.2% w/w | 99.7% w/w |
| Residual Solvent | GC-HS | 1.2% (EtOAc) | 0.3% (MeOH) | < 0.05% |
Interpretation
-
The "Invisible" Mass: Sample A appeared to be 98.2% pure by HPLC. However, qNMR revealed the true potency was only 94.8%. The missing 3.4% consisted of water, trapped solvent, and inorganic salts—none of which absorb UV light.
-
Impact: Using Sample A for a precise kinetic study or biological assay would introduce a 5.2% error in the final concentration calculation.
Detailed Qualification Protocols
To establish Sample C as a Reference Standard, we utilize a "Self-Validating" workflow combining qNMR for mass balance and HPLC for impurity profiling.
Protocol A: Absolute Purity via 1H-qNMR
This method establishes the "Assay Value" (w/w) traceable to NIST standards.
Reagents:
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.
-
Analyte: 3-Iodo-4-methylbenzene-1-sulfonamide.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 20.0 mg of Analyte and 10.0 mg of IS into the same vial. Use a microbalance with d=0.001 mg precision.
-
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Processing: Phase correction must be manual. Baseline correction is critical.
-
Integration:
-
Integrate the Maleic Acid singlet (δ 6.2 ppm) -> Set to 2.00.
-
Integrate the aromatic protons of the Sulfonamide (typically δ 7.0–8.5 region).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Impurity Profiling via HPLC-UV
This method detects the regioisomers that qNMR might miss due to signal overlap.
Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide bond).
Self-Validation Check:
-
The 2-iodo regioisomer typically elutes before the 3-iodo main peak due to steric shielding of the sulfonamide, reducing interaction with the stationary phase.
-
Pass Criteria: Resolution (Rs) between Main Peak and Regioisomer > 1.5.
Analytical Decision Matrix
The following diagram guides the researcher on when to use which analytical method based on the stage of drug development.
Figure 2: Decision matrix for selecting the appropriate qualification level.
Conclusion
For routine synthesis, commercial reagent-grade 3-Iodo-4-methylbenzene-1-sulfonamide is acceptable. However, for quantitative structure-activity relationship (SAR) studies or GMP starting material qualification , the discrepancy between HPLC Area% and True Weight% (often >3%) is unacceptable.
Recommendation: Adopt the qNMR Protocol (Protocol A) as the primary release test for your internal reference standard. This ensures that the iodine "handle" available for downstream Suzuki coupling is quantified based on moles of active electrophile, not just UV absorbance.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3][4] International Council for Harmonisation. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.).[7][8] Compound Summary: 3-Iodo-4-methylbenzenesulfonamide (CAS 69510-93-6). National Library of Medicine. [Link]
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[9] Almac Sciences Technical Notes. [Link]
Sources
- 1. 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. 4-Amino-3-iodobenzenesulfonamide | C6H7IN2O2S | CID 9861037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(3-iodo-3-phenylpropyl)-4-methylbenzenesulfonamide | C16H18INO2S | CID 102384597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
